1-Ethyl 4-nitrophenyl 2-ethylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 4-nitrophenyl 2-ethylpropanedioate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of an ethyl group, a nitrophenyl group, and an ethylpropanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl 4-nitrophenyl 2-ethylpropanedioate typically involves the esterification of 4-nitrophenol with 2-ethylpropanedioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl 4-nitrophenyl 2-ethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 4-nitrophenyl 2-ethylpropanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-ethyl 4-nitrophenyl 2-ethylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo electrophilic aromatic substitution reactions, while the ester group can be hydrolyzed by esterases. These interactions can lead to the modulation of biological pathways and the exertion of biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of an ethylpropanedioate group.
4-Nitrophenyl butyrate: Similar in structure but with a butyrate group instead of an ethylpropanedioate group.
4-Nitrophenyl propionate: Similar in structure but with a propionate group instead of an ethylpropanedioate group
Uniqueness
1-Ethyl 4-nitrophenyl 2-ethylpropanedioate is unique due to the presence of both an ethyl group and an ethylpropanedioate moiety, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C13H15NO6 |
---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-(4-nitrophenyl) 2-ethylpropanedioate |
InChI |
InChI=1S/C13H15NO6/c1-3-11(12(15)19-4-2)13(16)20-10-7-5-9(6-8-10)14(17)18/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
UEVMOUBJCDNHON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.